molecular formula C8H8BrNO3 B1521893 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene CAS No. 861076-28-0

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene

Cat. No.: B1521893
CAS No.: 861076-28-0
M. Wt: 246.06 g/mol
InChI Key: RJFNPONWQGCABQ-UHFFFAOYSA-N
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Description

“1-Bromo-2-methoxy-4-methyl-5-nitrobenzene” is a chemical compound with the CAS Number: 89978-56-3 . It has a molecular weight of 246.06 . The compound is solid at room temperature and should be stored in a dry environment .


Synthesis Analysis

The synthesis of nitro compounds like “this compound” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H8BrNO3 . The InChI Code for this compound is 1S/C8H8BrNO3/c1-5-3-8 (13-2)7 (10 (11)12)4-6 (5)9/h3-4H,1-2H3 .


Chemical Reactions Analysis

Nitro compounds like “this compound” can undergo various chemical reactions. For instance, they can participate in palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at room temperature .

Scientific Research Applications

  • Surface Engineering and Silicon Interface Modification Hunger et al. (2006) explored the properties of Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene layers. Their research demonstrated that silicon surface engineering can be accomplished through electrochemical grafting processes using compounds like nitrobenzene and bromobenzene. This method is significant for modifying silicon-derived interface gap states and influencing surface dipole effects (Hunger et al., 2006).

  • Organic Electronics and Polymer Solar Cells Fu et al. (2015) investigated the use of 1-Bromo-4-Nitrobenzene (1-Br-4-NB) in polymer solar cells. They found that incorporating 1-Br-4-NB improved the power conversion efficiency of the cells by more than 57%. This improvement was attributed to enhanced excitonic dissociation at the donor–acceptor interface and reduced excitonic recombination to the ground state (Fu et al., 2015).

  • NMR Spectroscopy in Organic Chemistry Beltrame et al. (1975) utilized proton NMR spectroscopy to analyze 1-bromo-4-nitrobenzene and its derivatives. This method is essential for understanding chemical shifts and coupling constants in organic compounds, providing insights into the structural and electronic properties of these molecules (Beltrame et al., 1975).

  • Chemical Synthesis and Reaction Mechanisms Esteves et al. (2007) studied the electrochemical reduction of compounds like 1-[2-bromo-2-phenyl-1-(prop-2′-ynyloxy)ethyl]-4-methoxybenzene. This research contributes to understanding the mechanisms of radical cyclization reactions, which are pivotal in organic synthesis (Esteves et al., 2007).

  • Environmental Analysis Higuchi et al. (1980) synthesized derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, including a nitro derivative, for determining anionic surfactants in river water. This research highlights the application of bromo- and nitro- derivatives in environmental analysis, particularly for water quality monitoring (Higuchi et al., 1980).

Mechanism of Action

The nitro group in “1-Bromo-2-methoxy-4-methyl-5-nitrobenzene” is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Safety and Hazards

The compound is classified as having acute oral toxicity, skin irritation, and serious eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-bromo-2-methoxy-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFNPONWQGCABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659312
Record name 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861076-28-0
Record name 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of nitrobenzene 11 (2.2 g, 13.1 mmol) in CH3CN (8 mL) in a pressure tube was added N-bromosuccinimide (8.2 g, 45.8 mmol). The tube was sealed and the contents were heated to 140° C. overnight on an oil bath. The reaction mixture turned brownish-red overnight. After the reaction was quenched with saturated aqueous Na2S2O3 solution (150 mL), the product was extracted with Et2O (2×150 mL), dried (Na2SO4), and purified by chromatography (hexane/EtOAc 3:1) to afford brominated product 12 along with other byproducts that were not separable by chromatography (hexane/EtOAc 3:1). The product mixture (2.8 g, 87%) was used directly in the next step: Rf0.29 (hexane/EtOAc 3:1); 1H NMR (CDCl3) δ 2.66 (s, 3H), 3.98 (s, 3H), 6.76 (s, 1H), 8.31 (s, 1H); 13C NMR (CDCl3) δ 21.7, 56.8, 108.9, 114.3, 125.2, 130.4, 136.3, 141.9, 159.3; ESI-HRMS [M-Br—CH3—H]− C7H6NO3 calcd for m/z 152.0348, found 152.0349.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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